3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-fluorophenyl)carbamate
Overview
Description
3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a cyclohexyl group, and a fluorophenyl carbamate moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of an alkyne with a nitrile oxide in a (3 + 2) cycloaddition reaction . The resulting isoxazole intermediate is then subjected to further functionalization to introduce the phenyl and carboxamido groups.
The next step involves the coupling of the isoxazole derivative with a cyclohexylamine derivative under appropriate conditions to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-chlorophenyl)carbamate
- 3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-methylphenyl)carbamate
- 3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-nitrophenyl)carbamate
Uniqueness
Compared to similar compounds, 3-(5-Phenylisoxazole-3-carboxamido)cyclohexyl (4-fluorophenyl)carbamate is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
[3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c24-16-9-11-17(12-10-16)26-23(29)30-19-8-4-7-18(13-19)25-22(28)20-14-21(31-27-20)15-5-2-1-3-6-15/h1-3,5-6,9-12,14,18-19H,4,7-8,13H2,(H,25,28)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSSJRQHXHGPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118377 | |
Record name | Carbamic acid, N-(4-fluorophenyl)-, 3-[[(5-phenyl-3-isoxazolyl)carbonyl]amino]cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351590-54-9 | |
Record name | Carbamic acid, N-(4-fluorophenyl)-, 3-[[(5-phenyl-3-isoxazolyl)carbonyl]amino]cyclohexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351590-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-fluorophenyl)-, 3-[[(5-phenyl-3-isoxazolyl)carbonyl]amino]cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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